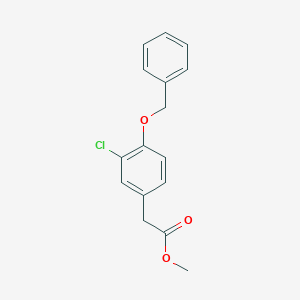

Methyl 4-Benzyloxy-3-Chlorophenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-Benzyloxy-3-Chlorophenylacetate is a useful research compound. Its molecular formula is C16H15ClO3 and its molecular weight is 290.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 4-Benzyloxy-3-Chlorophenylacetate has the molecular formula C16H15ClO3 and features a benzyloxy group attached to a chlorinated aromatic ring. This structural complexity is essential for its potential applications in pharmaceuticals, as it may enhance interaction with biological targets compared to simpler derivatives.

Anti-inflammatory and Analgesic Properties

Due to its structural characteristics, this compound may serve as a lead compound for developing anti-inflammatory or analgesic drugs. Research has indicated that compounds with similar structures can exhibit significant pain-relieving properties, suggesting that this compound could be effective in treating conditions like arthritis or other inflammatory diseases .

Drug Development and Synthesis

The compound's unique features allow it to be used as a precursor in the synthesis of more complex molecules. Its reactivity patterns can be exploited to create novel pharmacophores that may lead to the discovery of new therapeutic agents. For instance, its chlorinated aromatic moiety can participate in halogen bonding interactions, which are increasingly recognized as important in drug design .

Synthesis of Derivatives

A notable study involved the synthesis of various derivatives of this compound, exploring their biological activities and structure-activity relationships (SAR). The findings suggested that modifications to the benzyloxy group significantly impacted the anti-inflammatory efficacy of the derivatives .

In a comparative study, this compound was evaluated alongside other related compounds for their analgesic effects. The results indicated that this compound exhibited superior activity in certain assays, highlighting its potential as a candidate for further development .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives. For example:

-

Acidic hydrolysis : Catalyzed by mineral acids (e.g., HCl), the ester is cleaved to form 4-benzyloxy-3-chlorophenylacetic acid .

-

Basic hydrolysis : Sodium hydroxide in aqueous methanol efficiently converts the ester to the sodium salt of the carboxylic acid .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Reagent | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acidic | HCl | 50–60 | Carboxylic acid | 85–90% | |

| Basic | NaOH | 20–25 | Sodium salt | 95% |

Substitution Reactions

The chlorinated aromatic ring undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the chlorine and ester groups. This reactivity enables functionalization at the para position. For example, SNAr with nucleophiles like amines or alkoxides can replace the chlorine atom .

Table 2: SNAr Reactivity Comparison

| Substituent | Position | Reactivity | Key Factor | Example Nucleophile | Reference |

|---|---|---|---|---|---|

| Chlorine (Cl) | Para | High | Electron withdrawal | Amine, alkoxide | |

| Benzyloxy (BnO) | Meta | Moderate | Ortho/para-directing | Limited SNAr |

Catalytic Transformations

Palladium-catalyzed reactions enable carbonylation and coupling processes. For instance:

-

Carbonylation : Under CO atmosphere with Pd catalysts, the ester group can be converted into amides or ketones via carbonyl insertion .

-

Cross-coupling : The chlorinated ring may participate in Suzuki or Buchwald–Hartwig couplings to introduce new substituents .

Table 3: Pd-Catalyzed Reaction Conditions

| Reaction Type | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| Carbonylation | Pd(OAc)₂ | DPPF | Toluene | 100 | Amide | |

| Coupling | PdCl₂ | Xantphos | THF | 80–100 | Cross-coupled product |

Functional Group Interconversions

The benzyloxy group and ester functionality allow further derivatization:

-

Deprotection : The benzyloxy group can be removed under catalytic hydrogenation or acidic conditions to yield the phenolic OH .

-

Alkylation : The ester may undergo transesterification with alcohols or amines to form new esters or amides .

Table 4: Benzyloxy Deprotection Methods

| Method | Conditions | Product | Reference |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂, EtOH | Phenolic OH | |

| Acidic cleavage | HBr, AcOH | Phenolic OH |

Comparison with Analogues

Structural analogues exhibit distinct reactivity profiles:

-

Methyl 4-Chlorophenylacetate : Lacks the benzyloxy group, reducing lipophilicity and reactivity .

-

Methyl 4-Benzyloxyphenylacetate : Absence of chlorine reduces electron withdrawal, lowering SNAr reactivity.

Table 6: Structural and Reactivity Comparison

| Compound | Key Feature | Hydrolysis Yield | SNAr Reactivity | Reference |

|---|---|---|---|---|

| Methyl 4-Benzyloxy-3-Chlorophenylacetate | Both Cl and BnO groups | 85–90% | High | |

| Methyl 4-Chlorophenylacetate | Only Cl group | 80–85% | Moderate |

Propriétés

Formule moléculaire |

C16H15ClO3 |

|---|---|

Poids moléculaire |

290.74 g/mol |

Nom IUPAC |

methyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate |

InChI |

InChI=1S/C16H15ClO3/c1-19-16(18)10-13-7-8-15(14(17)9-13)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |

Clé InChI |

MUADFZXQAYZKPE-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.